Cas no 923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol structure
923289-21-8 structure
Nome del prodotto:7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
Numero CAS:923289-21-8
MF:C17H18N2O2S
MW:314.402022838593
MDL:MFCD11042287
CID:69518
PubChem ID:53393377

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
    • 4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
    • 7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one
    • 2-(4-isopropylthiazol-2-yl)-4-hydroxy-7-methoxy-8-methyl-quinoline
    • 2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol
    • 2-isopropylthiazolyl-7-methoxy-8-methylquinolin-4-ol
    • 4-hydroxy-2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinoline
    • 4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinoline
    • 8-methyl-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]-7-(methyloxy)-4-quinolinol
    • FD7118
    • 4-Quinolinol,7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
    • C17H18N2O2S
    • PubChem19246
    • LPPRPUJPNUY
    • 7-Methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinol (ACI)
    • DTXSID10693886
    • A1-01691
    • SY060355
    • SCHEMBL313693
    • 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
    • 4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline
    • BCP13817
    • LPPRPUJPNUYIKH-UHFFFAOYSA-N
    • 2-(4-ISOPROPYL-1,3-THIAZOL-2-YL)-7-METHOXY-8-METHYL-1H-QUINOLIN-4-ONE
    • AC-25669
    • MFCD11042287
    • 923289-21-8
    • AKOS015904550
    • CS-13196
    • 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4(1H)-quinolinone
    • CS-B0014
    • 7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
    • MDL: MFCD11042287
    • Inchi: 1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)
    • Chiave InChI: LPPRPUJPNUYIKH-UHFFFAOYSA-N
    • Sorrisi: OC1C2C=CC(=C(C=2N=C(C2SC=C(C(C)C)N=2)C=1)C)OC

Proprietà calcolate

  • Massa esatta: 314.108899g/mol
  • Carica superficiale: 0
  • XLogP3: 3.8
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 314.108899g/mol
  • Massa monoisotopica: 314.108899g/mol
  • Superficie polare topologica: 79.5Ų
  • Conta atomi pesanti: 22
  • Complessità: 466
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 3

Proprietà sperimentali

  • Densità: 1.240
  • Punto di ebollizione: 518°C at 760 mmHg
  • PSA: 83.48000
  • LogP: 4.50430

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Informazioni sulla sicurezza

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Dati doganali

  • CODICE SA:2934100090
  • Dati doganali:

    Codice doganale cinese:

    2934100090

    Panoramica:

    2934100090. Composti che strutturalmente contengono un anello tiazolo non fuso (idrogenato o no). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2934100090 altri composti contenenti un anello tiazolo non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-B0014-1g
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
923289-21-8 99.06%
1g
$990.0 2022-04-26
eNovation Chemicals LLC
K09689-50g
2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
923289-21-8 98%
50g
$6400 2024-05-25
Alichem
A189008017-100mg
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
923289-21-8 95%
100mg
$310.96 2023-08-31
Chemenu
CM144749-250mg
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
923289-21-8 95%
250mg
$*** 2023-05-29
eNovation Chemicals LLC
D915883-1g
4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline
923289-21-8 95%
1g
$1435 2023-09-03
1PlusChem
1P00686F-1g
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
923289-21-8 98%
1g
$1054.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058208-100mg
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
923289-21-8 98%
100mg
¥3759.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU733-100mg
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol
923289-21-8 95%
100mg
¥3060.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU733-250mg
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol
923289-21-8 95%
250mg
¥5105.0 2024-04-15
abcr
AB601061-250mg
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; .
923289-21-8
250mg
€667.50 2024-07-24

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  6 h, reflux
Riferimento
Substituted quinoline compounds-simeprevir derivatives as NS3/4A inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  100 °C
Riferimento
Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol; a quinoline building block for simeprevir synthesis
Radl, Stanislav; Rezkova, Hana; Obadalova, Iva; Srbek, Jan; Brichac, Jiri; et al, Synthesis, 2014, 46(7), 899-908

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ;  rt; 4 h, 90 °C
Riferimento
Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt → reflux; overnight, reflux; reflux → 40 °C
1.2 Reagents: Ammonium chloride ;  1 h, 40 °C
Riferimento
Process for preparation of HCV inhibitor
, China, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid ,  Methanol ;  0 °C
Riferimento
Preparation of macrocyclic serine protease inhibitors for use in the treatment of HCV infections
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid ,  Methanol
Riferimento
Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  8 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol ;  0 °C
Riferimento
Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  -20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  80 °C
Riferimento
Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors
Raboisson, Pierre; Lin, Tse-I.; de Kock, Herman; Vendeville, Sandrine; Van de Vreken, Wim; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
An, Chenhong; Zhang, Heming; Wang, Hui; Shang, Zhenhua, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ;  rt; 4 h, 90 °C
Riferimento
Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  18 h, rt → reflux
Riferimento
Preparation of macrocyclic peptides for the treatment of viral infection
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid ,  Methanol ;  0 °C
Riferimento
Macrocyclic compounds as serine protease inhibitors and their preparation and use in the treatment of HCV infection
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  16 h, rt → 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol
Riferimento
Preparation of macrocyclic peptide serine protease inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  18 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Riferimento
Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutants
Kazmierski, Wieslaw M.; Hamatake, Robert; Duan, Maosheng; Wright, Lois L.; Smith, Gary K.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3021-3026

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  overnight, 100 °C
Riferimento
HCV inhibiting macrocyclic phosphonates and amidophosphates
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  overnight, 100 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Riferimento
Polymorphic forms of a macrocyclic peptide inhibitor of HCV
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt → reflux; 4 h, reflux
Riferimento
Preparation method of TMC-435 important intermediate
, China, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  overnight, 100 °C; 100 °C → rt
Riferimento
Preparation of macrocyclic inhibitors of hepatitis C virus
, World Intellectual Property Organization, , ,

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Raw materials

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:923289-21-8)7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
A844199
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):210.0/356.0/960.0